molecular formula C12H22N2O3 B4536550 ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE

ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE

Cat. No.: B4536550
M. Wt: 242.31 g/mol
InChI Key: QZQMQZJGOVGDSW-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE is an organic compound that belongs to the class of esters. Esters are widely known for their pleasant aromas and are commonly used in fragrances and flavorings. This particular compound is characterized by the presence of a cycloheptylamino group, which imparts unique chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE typically involves the esterification of ethyl acetate with cycloheptylamine. The reaction is carried out under acidic conditions, often using sulfuric acid as a catalyst. The reaction mixture is heated to reflux, and the product is purified by distillation or recrystallization.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using continuous flow reactors. These reactors allow for precise control of reaction conditions, leading to higher yields and purity of the final product. The use of automated systems also reduces the risk of human error and increases efficiency.

Chemical Reactions Analysis

Types of Reactions

ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE undergoes several types of chemical reactions, including:

    Hydrolysis: The ester bond can be hydrolyzed under acidic or basic conditions to yield the corresponding carboxylic acid and alcohol.

    Reduction: The compound can be reduced using reagents such as lithium aluminum hydride to form the corresponding alcohol.

    Substitution: The amino group can participate in nucleophilic substitution reactions, leading to the formation of various derivatives.

Common Reagents and Conditions

    Hydrolysis: Acidic hydrolysis typically uses hydrochloric acid, while basic hydrolysis uses sodium hydroxide.

    Reduction: Lithium aluminum hydride is a common reducing agent used under anhydrous conditions.

    Substitution: Nucleophilic substitution reactions often use alkyl halides or acyl chlorides as reagents.

Major Products Formed

    Hydrolysis: Ethanol and the corresponding carboxylic acid.

    Reduction: The corresponding alcohol.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE has several applications in scientific research:

    Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.

    Biology: Studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Investigated for its potential use in drug development, particularly as a prodrug that can be metabolized into active compounds.

    Industry: Used in the production of specialty chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE involves its interaction with specific molecular targets. The ester group can be hydrolyzed by esterases in the body, releasing the active cycloheptylamine. This amine can then interact with various biological pathways, potentially inhibiting or activating specific enzymes or receptors.

Comparison with Similar Compounds

Similar Compounds

    ETHYL 2-{[(CYCLOHEXYLAMINO)CARBONYL]AMINO}ACETATE: Similar structure but with a cyclohexyl group instead of a cycloheptyl group.

    ETHYL 2-{[(CYCLOPENTYLAMINO)CARBONYL]AMINO}ACETATE: Contains a cyclopentyl group, leading to different chemical properties.

Uniqueness

ETHYL 2-{[(CYCLOHEPTYLAMINO)CARBONYL]AMINO}ACETATE is unique due to the presence of the cycloheptyl group, which imparts distinct steric and electronic effects. These effects can influence the compound’s reactivity and interaction with biological targets, making it a valuable compound for research and industrial applications.

Properties

IUPAC Name

ethyl 2-(cycloheptylcarbamoylamino)acetate
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H22N2O3/c1-2-17-11(15)9-13-12(16)14-10-7-5-3-4-6-8-10/h10H,2-9H2,1H3,(H2,13,14,16)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QZQMQZJGOVGDSW-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)CNC(=O)NC1CCCCCC1
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H22N2O3
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

242.31 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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